3-(But-2-en-1-yl)oxane-3-carbaldehyde
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Overview
Description
3-(But-2-en-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂. It is characterized by the presence of an oxane ring substituted with a but-2-en-1-yl group and an aldehyde functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-en-1-yl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with but-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to an aldehyde functionalization step, often using reagents like dimethyl sulfoxide (DMSO) and oxalyl chloride (Swern oxidation) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(But-2-en-1-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 3-(But-2-en-1-yl)oxane-3-carboxylic acid
Reduction: 3-(But-2-en-1-yl)oxane-3-methanol
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(But-2-en-1-yl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(But-2-en-1-yl)oxane-3-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxane ring provides structural stability and can influence the compound’s interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(But-2-en-1-yl)oxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(But-2-en-1-yl)oxane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2,3-Epoxy-geranial: Contains an epoxide ring and an aldehyde group, similar in reactivity but different in structure.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-[(E)-but-2-enyl]oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-10(8-11)6-4-7-12-9-10/h2-3,8H,4-7,9H2,1H3/b3-2+ |
InChI Key |
BHMKYHMLGZFBKE-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1(CCCOC1)C=O |
Canonical SMILES |
CC=CCC1(CCCOC1)C=O |
Origin of Product |
United States |
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